2,2,2-Trifluoroethoxyacetaldehyde
Description
2,2,2-Trifluoroethoxyacetaldehyde is an aldehyde derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent. This electron-withdrawing group significantly influences its physicochemical properties, including reactivity, stability, and solubility. Such compounds are often employed as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to fluorine’s ability to enhance metabolic stability and lipophilicity .
Properties
Molecular Formula |
C4H5F3O2 |
|---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetaldehyde |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-9-2-1-8/h1H,2-3H2 |
InChI Key |
KOUIXWFSBUVCEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
In industrial settings, the production of 2-(2,2,2-trifluoroethoxy)acetaldehyde often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. This method allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2,2,2-trifluoroethoxy)acetic acid.
Reduction: Reduction of the aldehyde group can yield 2-(2,2,2-trifluoroethoxy)ethanol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)acetic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biochemical probes and inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-trifluoroethoxy)acetaldehyde exerts its effects is primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Functional Group and Reactivity
The functional group distinguishes 2,2,2-Trifluoroethoxyacetaldehyde from analogs:
- Aldehyde group : Enhances electrophilicity, making it highly reactive in nucleophilic additions (e.g., Grignard reactions or condensations).
- Ester group (Ethyl 2-(2,2,2-trifluoroethoxy)acetate) : Less reactive than aldehydes but more stable under acidic/basic conditions, suitable for stepwise syntheses .
- Carboxylic acid group ((2,2,2-Trifluoroethoxy)difluoroacetic Acid) : Exhibits acidity (pKa ~1–2) due to fluorine’s electron-withdrawing effects, enabling salt formation or coupling reactions .
Electronic and Steric Effects
- Trifluoroethoxy (–OCH₂CF₃) : Strong electron-withdrawing effect polarizes adjacent bonds, increasing the electrophilicity of the aldehyde carbonyl. This contrasts with trifluoromethoxy (–OCF₃) in aromatic analogs (e.g., 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid), where resonance effects dominate .
- Difluoroacetic acid moiety: The combined electron withdrawal from two fluorine atoms in (2,2,2-Trifluoroethoxy)difluoroacetic Acid amplifies acidity compared to non-fluorinated analogs .
Physicochemical Properties
- Molecular Weight : The carboxylic acid derivative has the highest molecular weight (327.23 g/mol) due to additional fluorine atoms .
- Solubility: Fluorinated ethers like 2,2,2-Trifluoroethoxyacetaldehyde are typically less water-soluble than non-fluorinated analogs but exhibit improved lipid membrane permeability.
Research Findings and Industrial Relevance
- Synthetic Utility : The trifluoroethoxy group’s electron-withdrawing nature accelerates reactions like aldol condensations in 2,2,2-Trifluoroethoxyacetaldehyde, whereas esters serve as protected forms for controlled release .
- Pharmaceutical Potential: Fluorinated aromatic acids (e.g., 2-(Trifluoromethoxy)naphthalene-3-acetic acid) target cyclooxygenase enzymes, suggesting that aliphatic fluorinated aldehydes could be explored for anti-inflammatory applications .
- Thermal Stability : Trifluoroethoxy compounds generally decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
